molecular formula C18H20ClNO5 B065015 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole CAS No. 180922-72-9

1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole

Cat. No.: B065015
CAS No.: 180922-72-9
M. Wt: 365.8 g/mol
InChI Key: LRFOYJNIBQACFJ-UHFFFAOYSA-N
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Description

1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom at the second position, and an ethoxycarbonyl-acetyl group at the third position of the indole ring. These functional groups confer unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.

    Chlorination: The indole core undergoes chlorination at the second position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Boc Protection: The nitrogen atom of the indole is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Ethoxycarbonyl-Acetylation: The final step involves the introduction of the ethoxycarbonyl-acetyl group at the third position. This can be achieved through a Friedel-Crafts acylation reaction using ethyl chloroformate and aluminum chloride as a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Reduction Reactions: The ethoxycarbonyl-acetyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

  • Substituted indoles with various functional groups replacing the chlorine atom.
  • Deprotected indoles with a free amine group.
  • Reduced indoles with hydroxyl groups replacing the ethoxycarbonyl-acetyl group.

Scientific Research Applications

1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole has diverse applications in scientific research, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly in the development of anti-cancer and anti-inflammatory agents.

    Biological Studies: The compound is used in the study of indole-based biochemical pathways and their role in cellular processes.

    Material Science: It is employed in the design of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Synthetic Chemistry: The compound is a versatile intermediate in the synthesis of complex organic molecules, facilitating the exploration of new chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole depends on its specific application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The presence of the Boc group can influence the compound’s solubility and bioavailability, while the ethoxycarbonyl-acetyl group can enhance its binding affinity to target molecules.

Comparison with Similar Compounds

    1-Boc-2-Chloro-3-acetyl-indole: Lacks the ethoxycarbonyl group, which may affect its reactivity and applications.

    1-Boc-2-Bromo-3-(2-ethoxycarbonyl-acetyl)-indole: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical behavior.

    1-Boc-2-Chloro-3-(2-methoxycarbonyl-acetyl)-indole: Contains a methoxycarbonyl group instead of ethoxycarbonyl, influencing its physical and chemical properties.

Uniqueness: 1-Boc-2-Chloro-3-(2-ethoxycarbonyl-acetyl)-indole stands out due to the combination of its functional groups, which confer unique reactivity and versatility. The presence of the Boc group provides protection during synthetic transformations, while the ethoxycarbonyl-acetyl group offers additional sites for chemical modification, making it a valuable intermediate in complex organic synthesis.

Properties

IUPAC Name

tert-butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5/c1-5-24-14(22)10-13(21)15-11-8-6-7-9-12(11)20(16(15)19)17(23)25-18(2,3)4/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFOYJNIBQACFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650691
Record name tert-Butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180922-72-9
Record name tert-Butyl 2-chloro-3-(3-ethoxy-3-oxopropanoyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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